2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate
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Overview
Description
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is a xanthone derivative. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple methoxy and acetoxy groups attached to the xanthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,8-dimethoxyxanthone.
Acetylation: The key step involves the acetylation of the hydroxyl groups present on the xanthone core. This is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-cancer and anti-inflammatory agents.
Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Another xanthone derivative with different substituents.
8-Hydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ether: A structurally related compound with distinct functional groups.
Uniqueness
2,8-Dimethoxy-9-oxo-9H-xanthene-1,3,7-triyl triacetate is unique due to its specific combination of methoxy and acetoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
402951-92-2 |
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Molecular Formula |
C21H18O10 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6,8-diacetyloxy-1,7-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C21H18O10/c1-9(22)28-13-7-6-12-16(19(13)26-4)18(25)17-14(31-12)8-15(29-10(2)23)20(27-5)21(17)30-11(3)24/h6-8H,1-5H3 |
InChI Key |
XSJUNSRBRXKWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |
Origin of Product |
United States |
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